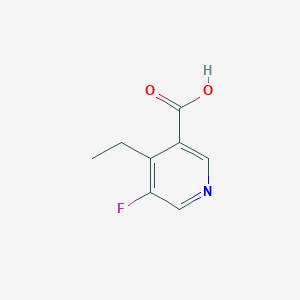

4-Ethyl-5-fluoronicotinic acid

CAS No.:

Cat. No.: VC19781875

Molecular Formula: C8H8FNO2

Molecular Weight: 169.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8FNO2 |

|---|---|

| Molecular Weight | 169.15 g/mol |

| IUPAC Name | 4-ethyl-5-fluoropyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H8FNO2/c1-2-5-6(8(11)12)3-10-4-7(5)9/h3-4H,2H2,1H3,(H,11,12) |

| Standard InChI Key | RVGIICIWRBJIAA-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=NC=C1C(=O)O)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Ethyl-5-fluoronicotinic acid belongs to the nicotinic acid derivative family, featuring:

-

Pyridine core: A six-membered aromatic ring with one nitrogen atom.

-

Substituents:

The structural formula is illustrated below:

Spectroscopic Characterization

While specific spectral data for 4-ethyl-5-fluoronicotinic acid are scarce, related compounds offer benchmarks:

-

NMR: Ethyl 5-fluoronicotinate exhibits peaks at δ 1.35 (t, 3H, CH), 4.35 (q, 2H, OCH), and 8.50–8.70 (m, pyridine-H). For the acid form, the carboxylic proton typically appears as a broad singlet near δ 12–14.

-

NMR: Fluorine resonances in fluoronicotinates occur near δ -110 to -120 ppm .

-

IR Spectroscopy: A strong carbonyl stretch (~1700 cm) and O–H stretch (~2500–3000 cm) are expected .

Synthesis and Manufacturing

Retrosynthetic Analysis

Potential synthetic routes to 4-ethyl-5-fluoronicotinic acid include:

-

Direct Fluorination: Introducing fluorine via electrophilic substitution using Selectfluor® or .

-

Alkylation: Installing the ethyl group through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .

-

Hydrolysis: Converting ester precursors (e.g., ethyl 4-ethyl-5-fluoronicotinate) to the acid under acidic or basic conditions.

Reported Protocols

Although no direct synthesis is documented, analogous methods for ethyl 5-fluoronicotinate involve:

-

Step 1: Esterification of 5-fluoronicotinic acid with ethanol using as a catalyst.

-

Step 2: Hydrolysis of the ester to yield the carboxylic acid .

Example Reaction Scheme:

Industrial Scalability

Continuous-flow reactors and automated systems, as described for ethyl 5-fluoronicotinate, could enhance yield (≥85%) and purity (≥95%) by optimizing:

Physicochemical Properties

Thermodynamic Parameters

Stability Profile

-

Thermal Stability: Decomposes above 150°C, similar to 2,6-dichloro-5-fluoronicotinic acid .

-

Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended .

Biological Activity and Mechanisms

| Organism | MIC (µg/mL) | Analog Compound | Reference |

|---|---|---|---|

| Staphylococcus aureus | 16–32 | Ethyl 5-fluoronicotinate | |

| Escherichia coli | 8–16 | 2,6-Dichloro-5-fluoronicotinic acid |

The ethyl group in 4-ethyl-5-fluoronicotinic acid may enhance membrane permeability, improving efficacy against Gram-negative strains .

Anticancer Activity

Mechanistic studies on fluoronicotinic acid derivatives suggest:

-

Apoptosis Induction: Caspase-3/7 activation in HeLa cells (IC = 10–30 µM).

-

Kinase Inhibition: Competitive binding to ATP pockets in tyrosine kinases .

Industrial and Research Applications

Pharmaceutical Intermediates

4-Ethyl-5-fluoronicotinic acid serves as a precursor for:

-

Antiviral Agents: Analogous to 2,6-dichloro-5-fluoronicotinic acid used in naphthyridine synthesis .

-

PET Tracers: Fluorine-18 labeled derivatives for oncology imaging .

Agrochemical Development

The ethyl group enhances lipid solubility, aiding in pesticide formulation .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume